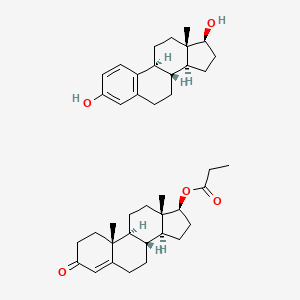

Synovex-H

Description

Properties

CAS No. |

64867-19-2 |

|---|---|

Molecular Formula |

C40H56O5 |

Molecular Weight |

616.9 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H32O3.C18H24O2/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h13,16-19H,4-12H2,1-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-,19-,21-,22-;14-,15-,16+,17+,18+/m01/s1 |

InChI Key |

BEDJYQSIPGHQEJ-BTERLGDBSA-N |

SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Synonyms |

estradiol benzoate, testosterone propionate drug combination synovex-H |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Active Ingredients and Hormonal Effects of Synovex-H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the active ingredients in Synovex-H, a widely used growth-promoting implant in beef heifers. The document details their hormonal effects, summarizes quantitative data from scientific studies, outlines common experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Active Ingredients and Formulation

This compound is a subcutaneous implant containing a combination of two steroid hormones: an androgen and an estrogen. Each implant is formulated to deliver a specific dose to enhance growth rate and improve feed efficiency in beef heifers.

| Active Ingredient | Chemical Class | Dosage per Implant |

| Testosterone Propionate | Androgen (Testosterone Ester) | 200 mg[1] |

| Estradiol Benzoate | Estrogen (Estradiol Ester) | 20 mg[1] |

Hormonal Effects and Mechanism of Action

The synergistic action of testosterone propionate and estradiol benzoate leads to significant improvements in growth performance in heifers. Their effects are mediated through distinct and complementary hormonal pathways.

Estradiol Benzoate: As an estrogen, estradiol benzoate primarily influences the somatotropic axis. It is thought to act on the hypothalamus and pituitary gland to increase the circulating levels of growth hormone (GH).[2] This elevation in GH stimulates the production of insulin-like growth factor 1 (IGF-1), a potent anabolic hormone that promotes muscle growth.[3] Additionally, estradiol can increase circulating insulin and thyroxine, further contributing to increased protein synthesis, nitrogen retention, and an overall increase in metabolic rate, resulting in greater muscle tissue development.[2]

Testosterone Propionate: This synthetic androgen exerts a direct anabolic effect on muscle tissue.[2] Testosterone binds to androgen receptors (AR) within muscle cells, which then act as ligand-inducible transcription factors.[4] This interaction initiates a cascade of events that leads to increased protein synthesis and a decrease in protein degradation. One of the key mechanisms is the displacement of catabolic glucocorticoids from their receptors, thereby slowing the rate of muscle breakdown.[2]

The combination of these two hormones in this compound results in an additive effect on growth, leading to greater average daily gain (ADG) and feed efficiency than when either hormone is used alone.

Quantitative Data on Performance and Carcass Characteristics

Numerous studies have quantified the effects of testosterone propionate and estradiol benzoate implants on the performance of feedlot heifers. The following tables summarize key findings from representative research.

Table 1: Effects of this compound on Growth Performance in Heifers

| Performance Metric | Control (No Implant) | This compound Implanted | Percentage Improvement | Reference |

| Average Daily Gain (ADG) (lb/day) | 1.50 | 1.79 | 19.3% | [5][6] |

| Final Live Weight (kg) | Varies | Increased (P < .005) | - | [7] |

| Feed Efficiency (Gain:Feed) | Varies | Increased (P < .005) | - | [7] |

Table 2: Effects of Testosterone and Estradiol Implants on Carcass Characteristics in Heifers

| Carcass Trait | Control (No Implant) | Implanted (Testosterone + Estradiol) | Change | Reference |

| Carcass Weight (kg) | Varies | Increased (P < .005) | - | [7] |

| Protein Deposition | Varies | Increased (P < .0001) | - | [7] |

| Fat Deposition | Varies | Reduced (P < .0001) | - | [7] |

| Carcass Quality and Yield Grade | No significant alteration | No significant alteration | - | [7] |

Experimental Protocols

The evaluation of hormonal implants like this compound in cattle involves standardized and rigorous experimental protocols to ensure the accuracy and reproducibility of the findings.

Animal Handling and Implant Administration

A typical study involves the following steps for implant administration:

-

Animal Selection and Acclimation: Heifers of a specific age and weight range are selected and allowed to acclimate to the research facility and diet for a period before the trial begins.

-

Randomization: Animals are randomly assigned to treatment groups (e.g., control, this compound).

-

Restraint: For implantation, each animal is securely restrained in a squeeze chute with a head gate to ensure safety for both the animal and the personnel.[5]

-

Site Preparation: The outer surface of the ear is thoroughly cleaned and disinfected to prevent infection and abscess formation.[5]

-

Implantation: The this compound implant is administered subcutaneously in the middle third of the ear using a specific implanting device.[5] Care is taken to avoid major blood vessels and cartilage.[5]

Performance Data Collection

Throughout the study, the following data are routinely collected:

-

Body Weight: Animals are weighed at regular intervals (e.g., every 28 days) to calculate average daily gain.

-

Feed Intake: Feed provided to each pen or individual animal is recorded daily to determine feed efficiency.

Carcass Evaluation

-

Hot Carcass Weight (HCW): The weight of the carcass after slaughter and removal of the head, hide, and internal organs is recorded.

-

Ribeye Area (REA): The area of the longissimus dorsi muscle is measured at the 12th rib to estimate carcass muscularity.[2]

-

Backfat Thickness: Fat thickness is measured at the 12th rib to assess carcass fatness.[2]

-

Marbling Score: The amount of intramuscular fat within the ribeye muscle is visually assessed to determine the quality grade.[2]

-

Yield Grade: An estimation of the percentage of boneless, closely trimmed retail cuts from the carcass, calculated using HCW, REA, backfat thickness, and kidney, pelvic, and heart (KPH) fat.[2]

Hormonal and Molecular Assays

To understand the physiological effects of the implants, various laboratory analyses are performed on collected biological samples.

-

Blood Collection: Blood samples are collected periodically via jugular venipuncture to measure circulating hormone concentrations.

-

Radioimmunoassay (RIA): This technique is commonly used to quantify the concentration of hormones such as growth hormone in plasma samples.[4][8] The principle involves a competitive binding reaction between a radiolabeled hormone and the hormone in the sample for a limited number of antibody binding sites.[9]

-

Muscle Biopsy and Analysis: Muscle tissue samples may be collected to analyze the expression of relevant proteins and genes.

-

Western Blot: This technique is used to detect and quantify specific proteins, such as androgen and estrogen receptors, in muscle tissue homogenates.[10][11] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.[10][12]

References

- 1. Effects of androgenizing dairy heifers with ear implants containing testosterone and estrogen on detection of estrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thedairysite.com [thedairysite.com]

- 3. tech.snmjournals.org [tech.snmjournals.org]

- 4. Radioimmunoassay of bovine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merck-animal-health.ca [merck-animal-health.ca]

- 6. extension.okstate.edu [extension.okstate.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. rnlkwc.ac.in [rnlkwc.ac.in]

- 9. microbenotes.com [microbenotes.com]

- 10. benchchem.com [benchchem.com]

- 11. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Pharmacokinetics of Testosterone Propionate and Estradiol Benzoate from Synovex-H Implants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of testosterone propionate and estradiol benzoate, the active components of Synovex-H implants, a widely used growth promotant in beef heifers. This document details the absorption, distribution, and elimination of these hormones, presents quantitative data from key studies, outlines experimental methodologies, and illustrates the proposed mechanism of action.

Introduction

This compound is a subcutaneous implant utilized in the beef industry to enhance the rate of weight gain and improve feed efficiency in heifers.[1][2] Each implant contains 200 mg of testosterone propionate and 20 mg of estradiol benzoate.[3][4] These synthetic esters are rapidly hydrolyzed in the body to their parent hormones, testosterone and estradiol-17β, respectively.[5] Understanding the pharmacokinetic profile of these compounds is crucial for optimizing their use, ensuring animal welfare, and confirming the safety of beef products for human consumption.

Pharmacokinetic Profile

Upon subcutaneous implantation in the ear, testosterone propionate and estradiol benzoate are gradually released from the pellet matrix and absorbed into the systemic circulation.[6] The ester forms are quickly cleaved by esterases in tissues and blood, liberating free testosterone and estradiol.[5]

Serum Concentrations

A key study by Henricks et al. (2000) characterized the serum hormone profiles in growing heifers implanted with this compound over a 147-day period. The study demonstrated a significant elevation in both serum estradiol and testosterone concentrations compared to non-implanted control animals.

Table 1: Serum Estradiol Concentrations in Heifers Implanted with this compound

| Time Point (Days) | Mean Serum Estradiol (pg/mL) |

| 0 (Pre-implantation) | 1.5 |

| 2 | 11.2 |

| 7 | 8.5 |

| 14 | 7.8 |

| 42 | 6.9 |

| 63 | 5.5 |

| 84 | 4.8 |

| 105 | 5.1 |

| 147 | 3.9 |

Data adapted from Henricks et al. (2000).

Table 2: Serum Testosterone Concentrations in Heifers Implanted with this compound

| Time Point (Days) | Mean Serum Testosterone (pg/mL) |

| 0 (Pre-implantation) | 41.2 |

| 2 | Not Reported |

| 4 | Not Reported |

| 7 | Not Reported |

| 14 | Not Reported |

| 42 | Not Reported |

| 63 | Peak Concentration |

| 84 | Not Reported |

| 105 | Not Reported |

| 147 | Elevated vs. Control |

Data adapted from Henricks et al. (2000). The study noted that serum testosterone levels peaked by day 63 and remained higher on average in the this compound treated group (61.5 ± 1.8 pg/mL) compared to controls (41.2 ± 6.9 pg/mL) over the 147-day study.

Note: Detailed pharmacokinetic parameters such as absorption rate, elimination half-life, and clearance for testosterone propionate and estradiol benzoate from this compound implants in cattle are not extensively available in the public literature. The provided data represents serum concentrations at specific time points.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacokinetics and effects of this compound implants.

Study of Serum Hormone Profiles in Growing Heifers

Based on the study by Henricks et al. (2000))

Objective: To characterize the sequential growth responses and serum hormone profiles of growing heifer calves implanted with this compound.

Experimental Animals: Forty-eight previously non-implanted crossbred beef heifers with an average weight of 396 lbs.

Treatments:

-

Non-implanted controls (NC)

-

This compound (SYN-H) implant

Implantation Procedure: A single this compound implant, containing 200 mg of testosterone propionate and 20 mg of estradiol benzoate, was administered subcutaneously in the middle third of the ear.[7] The implant site was prepared by scrubbing with a germicidal solution.[7]

Implantation Workflow

Blood Sampling: Blood samples were collected via jugular venipuncture at various time points throughout the 147-day study.

Hormone Analysis (Radioimmunoassay - RIA):

-

Principle: RIA is a competitive binding assay. A fixed amount of radiolabeled hormone (tracer) competes with the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled hormone in the sample.

-

General Procedure:

-

Extraction: Steroids are extracted from the serum, often using an organic solvent like diethyl ether, to remove interfering substances.

-

Incubation: The extracted sample is incubated with a specific antibody (e.g., anti-estradiol or anti-testosterone) and a known amount of radiolabeled estradiol or testosterone (commonly labeled with tritium ³H or iodine ¹²⁵I).

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone. This can be achieved by methods such as precipitation with a second antibody or adsorption of the free hormone to charcoal.

-

Detection: The radioactivity of the bound fraction is measured using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

Quantification: A standard curve is generated using known concentrations of the hormone. The concentration of the hormone in the unknown samples is determined by comparing their bound radioactivity to the standard curve.

-

Radioimmunoassay (RIA) Workflow

Mechanism of Action for Growth Promotion

The anabolic effects of testosterone and estradiol in cattle are multifactorial, primarily involving the somatotrophic axis and direct actions on muscle tissue.

-

Stimulation of the Somatotrophic Axis: Both estradiol and testosterone stimulate the pituitary gland to increase the secretion of growth hormone (GH).[8][9] Elevated GH, in turn, stimulates the liver and other tissues to produce insulin-like growth factor-1 (IGF-1).[8] IGF-1 is a potent anabolic factor that promotes muscle protein synthesis and inhibits protein degradation.[8]

-

Direct Muscle Effects: Testosterone and estradiol can also act directly on skeletal muscle.[9] They bind to their respective androgen and estrogen receptors within muscle cells.[8] This binding initiates a signaling cascade that leads to increased protein synthesis.

-

Satellite Cell Activation: Anabolic steroids have been shown to increase the number of satellite cells in muscle tissue. These muscle stem cells can proliferate and fuse with existing muscle fibers, contributing to muscle hypertrophy.

Signaling Pathway for Growth Promotion

Conclusion

The administration of this compound implants to beef heifers leads to a sustained elevation of serum testosterone and estradiol concentrations, which in turn promotes growth through a combination of endocrine and direct muscular actions. The primary mechanism involves the stimulation of the growth hormone and IGF-1 axis, coupled with direct anabolic effects on muscle cells and the activation of satellite cells. While the general pharmacokinetic profile is understood, further research providing detailed parameters such as absorption and elimination rates would be beneficial for a more complete understanding of the disposition of these hormones in cattle.

References

- 1. Effect of implanting bull calves with testosterone propionate, dihydrotestosterone propionate or oestradiol-17 beta prepubertally on the pituitary-testicular axis and on postpubertal social and sexual behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detectability of testosterone esters and estradiol benzoate in bovine hair and plasma following pour-on treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Response to reimplanting beef steers with estradiol benzoate and progesterone: performance, implant absorption pattern, and thyroxine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of androgenizing dairy heifers with ear implants containing testosterone and estrogen on detection of estrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DailyMed - SYNOVEX H- testosterone propionate and estradiol benzoate implant [dailymed.nlm.nih.gov]

- 7. Radioimmunoassay for estrogens: a preliminary communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of radioimmunoassay procedures for the determination of sex hormones in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the concentrations of the steroids estradiol, progesterone and testosterone in bovine sera: comparison of commercial dissociation enhanced lanthanide fluorescence immunoassay kits with conventional radio and enzyme immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]

Endocrine Responses in Heifers Treated with Synovex-H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synovex-H is an anabolic implant utilized in the beef industry to enhance growth rate and feed efficiency in heifers.[1][2] The implant contains a combination of 200 mg of testosterone propionate and 20 mg of estradiol benzoate.[1][2] These synthetic hormones mimic the actions of endogenous steroids, leading to significant alterations in the endocrine system that ultimately result in increased muscle mass accretion. This technical guide provides an in-depth analysis of the endocrine responses observed in heifers treated with this compound, detailing the experimental protocols used to elicit these findings and the underlying signaling pathways.

Data Presentation: Quantitative Endocrine and Performance Responses

The administration of this compound elicits a range of measurable responses in heifers, from alterations in circulating hormone concentrations to improvements in growth performance and carcass characteristics. The following tables summarize key quantitative data from various studies.

Table 1: Effects of this compound on Live Animal Performance

| Parameter | Control (Non-implanted) | This compound Treated | Percentage Change | Reference(s) |

| Average Daily Gain (ADG) ( kg/day ) | Varies by study | Increased | 5.6% to 28% | [3][4][5] |

| Final Live Weight (kg) | Varies by study | Increased | - | [4] |

| Feed Efficiency (Gain:Feed) | Varies by study | Improved | ~5.3% | [3] |

Table 2: Effects of this compound on Carcass Characteristics

| Parameter | Control (Non-implanted) | This compound Treated | Percentage Change | Reference(s) |

| Hot Carcass Weight (kg) | Varies by study | Increased | - | [4] |

| Ribeye Area (cm²) | Varies by study | Increased | - | [3] |

| Fat Thickness (cm) | Varies by study | No significant difference | - | [3] |

| Quality Grade (% Choice) | Varies by study | No significant difference | - | [3] |

| Yield Grade | Varies by study | No significant difference | - | [3] |

Table 3: Mean Hormone Concentrations in Heifers Following this compound Implantation

| Hormone | Tissue/Fluid | Time Post-Implantation | Control Heifers (ppt) | This compound Implanted Heifers (ppt) | Reference |

| Estradiol-17β | Muscle | 30 days | 5.54 | 6.01 | [6] |

| Estradiol-17β | Muscle | 61 days | 5.54 | 6.78 | [6] |

| Testosterone | Muscle | 30 days | 18.0 | 33.4 | [6] |

| Testosterone | Muscle | 61 days | 18.0 | 31.7 | [6] |

| Estradiol-17β | Fat | 30 days | 12.3 | 24.3 | [6] |

| Estradiol-17β | Fat | 61 days | 12.3 | 22.8 | [6] |

| Testosterone | Fat | 30 days | 123 | 212 | [6] |

| Testosterone | Fat | 61 days | 123 | 210 | [6] |

| Estradiol-17β | Liver | 30 days | 36.4 | 43.1 | [6] |

| Estradiol-17β | Liver | 61 days | 36.4 | 46.8 | [6] |

| Testosterone | Liver | 30 days | 100 | 258 | [6] |

| Testosterone | Liver | 61 days | 100 | 200 | [6] |

| Estradiol-17β | Kidney | 30 days | 35.7 | 45.4 | [6] |

| Estradiol-17β | Kidney | 61 days | 35.7 | 56.4 | [6] |

| Testosterone | Kidney | 30 days | 206 | 600 | [6] |

| Testosterone | Kidney | 61 days | 206 | 540 | [6] |

Experimental Protocols

General Animal Management and Implantation

A representative experimental design to evaluate the effects of this compound involves assigning heifers to either a control (non-implanted) group or a treatment group receiving the implant.

-

Animal Selection: Crossbred beef heifers, typically weighing between 180 and 350 kg, are commonly used.[3][4][7]

-

Acclimation: Animals are acclimated to their environment and diet for a period of at least two weeks prior to the start of the experiment.

-

Housing: Heifers are housed in pens with access to feed and water ad libitum.[4]

-

Diet: A typical feedlot finishing diet, consisting of a high-energy concentrate and forage, is provided.[4]

-

Implantation: For the treatment group, a single this compound implant is administered subcutaneously on the posterior aspect of the middle third of the ear.[8][9] The implantation site is cleaned with a germicidal solution prior to implantation.

-

Data Collection: Body weights are recorded at regular intervals (e.g., every 28 days) throughout the study period.[7] Feed intake is monitored daily to calculate feed efficiency.

Blood Collection and Hormone Analysis

To assess the endocrine response to this compound, blood samples are collected at various time points post-implantation.

-

Blood Sampling: Blood samples are typically collected via jugular or coccygeal venipuncture into heparinized or EDTA-containing tubes.[7] Samples are collected at baseline (day 0) and at specified intervals (e.g., days 2, 7, 14, 28, 56, and at the end of the study).

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or -80°C until hormone analysis.

-

Hormone Assays: Circulating concentrations of hormones such as Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), estradiol, and testosterone are quantified using validated radioimmunoassays (RIA).[5][10][11][12][13][14]

The following provides a general outline of a competitive binding RIA protocol for the quantification of bovine hormones. Specific details may vary depending on the hormone and the commercial kit or in-house assay used.[15]

-

Reagent Preparation:

-

Reconstitute lyophilized standards, antibodies, and radiolabeled tracers according to the manufacturer's instructions.

-

Prepare assay buffer, wash solutions, and precipitating reagents.

-

-

Assay Procedure:

-

Pipette standards, controls, and unknown plasma samples into appropriately labeled assay tubes.

-

Add the specific primary antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes.

-

Add the radiolabeled hormone (tracer) to all tubes.

-

Vortex all tubes and incubate for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding.

-

Add a second antibody (precipitating antibody) to all tubes except the TC tubes to separate the antibody-bound hormone from the free hormone.

-

Incubate for a shorter period (e.g., 2 hours) at room temperature or 4°C.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant or aspirate the supernatant.

-

Measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled hormone standards.

-

The concentrations of the hormones in the unknown samples are determined by interpolating their percentage of bound tracer from the standard curve.

-

Intra- and inter-assay coefficients of variation are calculated to ensure the precision and reproducibility of the assay.[10][11][16]

-

Signaling Pathways and Experimental Workflows

The anabolic effects of this compound are mediated through complex signaling pathways within muscle cells. The experimental workflow for studying these responses typically involves a controlled study design with sample collection for hormonal and performance analysis.

Signaling Pathways of Testosterone and Estradiol in Bovine Muscle

Testosterone and estradiol, the active components of this compound, promote muscle growth through both direct and indirect mechanisms.

Caption: Anabolic steroid signaling in bovine muscle.

Experimental Workflow for Evaluating this compound Effects

The following diagram illustrates a typical experimental workflow for a study investigating the endocrine and performance responses to this compound in heifers.

Caption: Experimental workflow for a this compound study.

Conclusion

The use of this compound in heifers leads to a cascade of endocrine events that ultimately enhance growth performance and muscle accretion. The combination of testosterone propionate and estradiol benzoate stimulates the growth hormone and IGF-1 axis, increases protein synthesis, and reduces protein degradation in muscle tissue.[1][17][18][19][20] This guide has provided a comprehensive overview of the quantitative responses, detailed experimental protocols for their assessment, and the underlying signaling pathways involved. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for optimizing growth-promoting strategies and ensuring the safe and effective use of such technologies in beef production.

References

- 1. Anabolic Steroids in Fattening Food-Producing Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zoetis [zoetisus.com]

- 3. Radioimmunoassay of Bovine, Ovine and Porcine Luteinizing Hormone with a Monoclonal Antibody and a Human Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feedlot performance of beef heifers implanted with this compound: effect of melengestrol acetate, ovariectomy or active immunization against GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioimmunoassay of bovine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. Synovex H for Animal Use - Drugs.com [drugs.com]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. Validation of a heterologous radioimmunoassay for insulin-like growth factor-I in bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of a sensitive radioimmunoassay to measure serum follicle-stimulating hormone in cattle: correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioimmunoassay for Luteinizing Hormone in Bovine Species Based on Commercially Available Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and characterization of a homologous radioimmunoassay for bovine follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioimmunoassay for bovine and ovine luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phoenixbiotech.net [phoenixbiotech.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. MEAT SCIENCE AND MUSCLE BIOLOGY SYMPOSIUM--role of satellite cells in anabolic steroid-induced muscle growth in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of trenbolone acetate on protein synthesis and degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gene Expression Changes in Bovine Muscle Tissue Following Synovex-H Implantation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synovex-H, a widely utilized growth-promoting implant in the beef cattle industry, is composed of trenbolone acetate (TBA), a synthetic androgen, and estradiol-17β (E2), a natural estrogen. Its administration leads to significant enhancements in muscle mass and feed efficiency. These physiological changes are underpinned by complex alterations at the molecular level, primarily driven by widespread changes in gene expression within skeletal muscle tissue. This document provides a comprehensive technical overview of these transcriptomic shifts. It summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the core signaling pathways through which TBA and E2 exert their anabolic effects. The information presented is synthesized from peer-reviewed studies investigating the impact of combined TBA and E2 implants on the bovine muscle transcriptome.

Quantitative Gene Expression Analysis

The administration of a combined trenbolone acetate and estradiol implant induces significant changes in the transcriptomic profile of bovine skeletal muscle. A key study by Elgendy et al. (2015) investigated the effects of a Revalor-XS® implant (200 mg TBA and 40 mg E2) over 71 days and identified a substantial number of differentially expressed transcripts in muscle tissue.[1][2][3] Specifically, 431 transcripts were found to be down-regulated, while a separate analysis identified 121 differentially expressed genes, with a significant portion being upregulated.[4]

The following tables summarize a selection of key genes that are differentially regulated in response to TBA and E2 implantation, categorized by their primary biological function. These genes play crucial roles in muscle growth, development, and metabolism.

Table 1: Upregulated Genes in Bovine Muscle Following TBA/E2 Implantation

| Gene Symbol | Gene Name | Fold Change (Approx.) | Key Function in Muscle |

| IGF1 | Insulin-like Growth Factor 1 | >1.6-fold[5] | Promotes muscle hypertrophy, protein synthesis, and satellite cell proliferation.[5][6][7] |

| OXT | Oxytocin | >20-fold[4] | Emerging role in muscle regeneration and mediating anabolic effects.[4] |

| SOX8 | SRY-Box Transcription Factor 8 | Upregulated[4] | Marker for satellite cell activity, indicating increased myogenic potential.[4] |

| MHC-IIA | Myosin Heavy Chain IIA | Upregulated[8] | Component of fast-twitch muscle fibers; expression can increase with anabolic stimuli.[8] |

Table 2: Downregulated Genes in Bovine Muscle Following TBA/E2 Implantation

| Gene Symbol | Gene Name | Fold Change (Approx.) | Key Function in Muscle |

| PPARγ | Peroxisome Proliferator-Activated Receptor Gamma | Downregulated[8] | A key regulator of adipogenesis; its downregulation suggests a shift away from fat deposition in muscle.[8] |

| C/EBPβ | CCAAT/Enhancer-Binding Protein Beta | Downregulated[8] | Transcription factor involved in adipocyte differentiation. |

| SCD | Stearoyl-CoA Desaturase | Downregulated[8] | Enzyme involved in fatty acid synthesis; linked to intramuscular fat content. |

Note: Fold change values are derived from multiple studies and experimental conditions and should be considered indicative of the general response.

Experimental Protocols

The data summarized above are typically generated using high-throughput transcriptomic techniques. The following is a detailed, synthesized methodology based on protocols described in relevant studies.[1][4][9]

3.1 Animal Treatment and Tissue Collection

-

Animal Model: Yearling beef steers (e.g., crossbred Angus) with an average initial body weight of approximately 420 kg are commonly used.[5][8]

-

Acclimation: Animals are acclimated for a period of at least two weeks, often in individual pens to monitor feed intake.

-

Implantation: A single this compound implant (or equivalent, such as Revalor-H/XS containing 200 mg TBA and 20-40 mg E2) is administered subcutaneously on the dorsal aspect of the ear.[1][4] A control group receives no implant.

-

Study Duration: The treatment period typically ranges from 28 to 71 days.[3][5]

-

Muscle Biopsy: Muscle tissue samples (approx. 1 gram) are collected from the Longissimus dorsi (loin muscle) at specified time points (e.g., day 0, 28, 71). Biopsies are performed under local anesthesia. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

3.2 RNA Extraction and Quality Control

-

Homogenization: Frozen muscle tissue is pulverized under liquid nitrogen using a mortar and pestle.

-

RNA Isolation: Total RNA is isolated from the homogenized tissue using a commercial kit, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent, following the manufacturer’s protocol.[10] This includes a DNase I treatment step to remove any contaminating genomic DNA.

-

Quality Assessment: The integrity and concentration of the isolated RNA are assessed. RNA Integrity Number (RIN) is determined using an Agilent Bioanalyzer, with samples having a RIN of 7.0 or higher considered suitable for downstream applications.[9] RNA concentration is measured using a spectrophotometer like the NanoDrop 8000.[9]

3.3 Microarray or RNA-Seq Analysis

-

Library Preparation (for RNA-Seq): For RNA sequencing, mRNA is first enriched from the total RNA population using oligo(dT) magnetic beads. The purified mRNA is then fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

-

Sequencing (for RNA-Seq): The prepared libraries are sequenced on a high-throughput platform, such as the Illumina NovaSeq or NextSeq, generating millions of paired-end reads (e.g., 75 bp).[9][11]

-

Microarray Hybridization: For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a bovine-specific microarray chip (e.g., Agilent or Affymetrix) containing thousands of probes for known genes.

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.

-

Alignment: The cleaned reads are aligned to the bovine reference genome (e.g., ARS-UCD1.2).

-

Quantification: The number of reads mapping to each gene is counted to determine its expression level.

-

Differential Expression Analysis: Statistical packages (e.g., DESeq2, edgeR) are used to compare gene counts between the implanted and control groups. Genes with a significant p-value (typically < 0.05) and a log2 fold change greater than a set threshold (e.g., 1.5 or 2) are identified as differentially expressed.

-

Functional Annotation: The list of differentially expressed genes is subjected to pathway and gene ontology (GO) analysis to identify enriched biological processes and signaling pathways.

-

Visualization of Key Mechanisms

The anabolic effects of this compound are mediated through the activation of specific signaling pathways that promote protein synthesis and inhibit protein degradation. The following diagrams, generated using the DOT language, illustrate the primary experimental workflow and the key molecular pathways involved.

Caption: Experimental workflow for transcriptomic analysis.

Caption: Anabolic signaling pathways in muscle tissue.

Conclusion

The implantation of this compound, containing trenbolone acetate and estradiol, initiates a significant reprogramming of the gene expression landscape in bovine skeletal muscle. The transcriptomic data reveal a coordinated upregulation of genes central to muscle growth and hypertrophy, such as IGF1, and a downregulation of genes involved in adipogenesis. These changes are driven by the interaction of TBA and E2 with their respective nuclear receptors, which in turn modulates the transcription of target genes and activates potent anabolic signaling cascades like the PI3K/Akt/mTOR pathway.[7][12][13] Understanding these molecular underpinnings is critical for optimizing growth-promoting strategies and for the development of novel therapeutics aimed at modulating muscle mass in various species.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. The transcriptome of muscle and liver is responding differently to a combined trenbolone acetate and estradiol implant in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effects of implants of trenbolone acetate, estradiol, or both, on muscle insulin-like growth factor-I, insulin-like growth factor-I receptor, estrogen receptor-{alpha}, and androgen receptor messenger ribonucleic acid levels in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skeletal muscle hypertrophy and atrophy signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways controlling skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Administration of estradiol, trenbolone acetate, and trenbolone acetate/estradiol implants alters adipogenic and myogenic gene expression in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNA-Seq Meta-analysis identifies genes in skeletal muscle associated with gain and intake across a multi-season study of crossbred beef steers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Cattle Breed in scRNA-Seq Reference on Muscle Fiber Type Deconvolution from Bulk RNA-Seq: A Comparison of Software Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Metabolic Pathways Affected by Synovex-H in Beef Cattle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synovex-H is a growth-promoting implant widely utilized in the beef cattle industry to enhance feed efficiency and increase lean muscle mass. The implant contains a combination of testosterone propionate and estradiol benzoate, synthetic analogs of naturally occurring sex hormones. These compounds synergistically modulate various metabolic pathways, leading to improved growth performance. This technical guide provides an in-depth analysis of the metabolic pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Data Presentation: Quantitative Effects of this compound and its Components

The following tables summarize the quantitative effects of this compound and its active components, trenbolone acetate (a synthetic androgen with similar effects to testosterone propionate) and estradiol benzoate, on the performance and carcass characteristics of beef cattle.

Table 1: Effects of this compound on Feedlot Performance in Beef Heifers

| Parameter | Control (No Implant) | This compound Implanted | Percentage Change | P-value |

| Final Live Weight (kg) | Varies by study | Increased | - | < 0.005[1] |

| Average Daily Gain (ADG) ( kg/day ) | Varies by study | Increased | - | < 0.0001[1] |

| Feed Efficiency (Gain/Feed) | Varies by study | Improved | - | < 0.005[1] |

| Hot Carcass Weight (kg) | Varies by study | Increased | - | < 0.005[1] |

| Protein Deposition | Varies by study | Increased | - | < 0.0001[1] |

| Fat Deposition | Varies by study | Reduced | - | < 0.0001[1] |

Table 2: Effects of Trenbolone Acetate (TBA) and Estradiol (E2) Implants on Cull Beef Cow Performance

| Parameter | Control | Finaplix-H (TBA) | This compound (TP + EB) |

| 28-Day Feeding Period | |||

| ADG ( kg/day ) | 1.55 | 2.13 | 2.18 |

| Feed Efficiency (Gain/Feed) | 0.14 | 0.18 | 0.18 |

| 56-Day Feeding Period | |||

| ADG ( kg/day ) | 1.41 | 1.80 | 1.76 |

| Feed Efficiency (Gain/Feed) | 0.13 | 0.15 | 0.15 |

Adapted from a study on the effects of implants on cull beef cows. Finaplix-H contains trenbolone acetate. This compound contains testosterone propionate and estradiol benzoate.[2]

Table 3: Effects of this compound on Carcass Traits in Cull Beef Cows

| Parameter | Control | Finaplix-H (TBA) | This compound (TP + EB) |

| Yield Grade | 3.2 | 2.7 | 2.6 |

| Ribeye Area (cm²) | 70.3 | 72.9 | 77.4 |

Adapted from a study on the effects of implants on cull beef cows.[2]

Core Metabolic Pathways Modulated by this compound

This compound primarily impacts two fundamental metabolic processes: protein turnover and lipid metabolism . The androgenic component (testosterone propionate) and the estrogenic component (estradiol benzoate) act on distinct yet interconnected signaling pathways to orchestrate these metabolic shifts.

Protein Metabolism: Enhanced Synthesis and Reduced Degradation

The net gain in muscle mass observed in cattle treated with this compound is a direct result of an increase in the rate of protein synthesis and a decrease in the rate of protein degradation.

-

Increased Protein Synthesis: The estrogenic component of this compound is known to increase circulating levels of Insulin-like Growth Factor-1 (IGF-1). IGF-1 is a potent stimulator of protein synthesis in muscle cells. It binds to its receptor (IGF-1R) on the muscle cell surface, initiating a downstream signaling cascade that activates key pathways like the PI3K/Akt/mTOR pathway, which is central to regulating protein synthesis.[3] The androgenic component can also contribute to muscle hypertrophy, though its direct effects on protein synthesis in bovine muscle cells are still under investigation.[4]

-

Reduced Protein Degradation: Anabolic steroids like the components in this compound are known to reduce muscle protein breakdown.[5] This is achieved, in part, by inhibiting the ubiquitin-proteasome pathway, a major cellular system for protein degradation. While anabolic steroid treatment did not appear to affect the overall rate of skeletal muscle protein breakdown in one study, the marked increase in protein deposition suggests a significant net positive protein balance.[6]

Lipid Metabolism: Decreased Adipogenesis

Studies have shown that the administration of trenbolone acetate and estradiol can alter the expression of genes involved in fat deposition. Specifically, a combination of TBA and estradiol has been observed to decrease the mRNA expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis.[7] This suggests that this compound may promote a leaner carcass by inhibiting the formation of new fat cells.

Signaling Pathways

The metabolic effects of this compound are mediated by complex signaling pathways. Below are graphical representations of the key pathways involved.

References

- 1. Feedlot performance of beef heifers implanted with this compound: effect of melengestrol acetate, ovariectomy or active immunization against GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newprairiepress.org [newprairiepress.org]

- 3. researchgate.net [researchgate.net]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. Utilization of Anabolic Implants and Individual Supplementation on Muscle Growth and Protein Turnover During Backgrounding of Beef Steers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Skeletal muscle protein metabolism and serum growth hormone, insulin, and cortisol concentrations in growing steers implanted with estradiol-17 beta, trenbolone acetate, or estradiol-17 beta plus trenbolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Administration of estradiol, trenbolone acetate, and trenbolone acetate/estradiol implants alters adipogenic and myogenic gene expression in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Efficacy of Synovex-H for Growth Promotion: A Technical Guide

Introduction

Synovex-H is a growth-promoting implant developed for use in feedlot heifers. Each implant contains a combination of 200 mg of testosterone propionate and 20 mg of estradiol benzoate. These compounds are synthetic analogs of naturally occurring steroid hormones and are utilized in the beef industry to improve the rate of weight gain and enhance feed efficiency in cattle destined for slaughter. This technical guide provides an in-depth review of the initial efficacy studies of this compound, presenting quantitative data, detailed experimental protocols, and the underlying physiological mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

Early studies focused on quantifying the performance benefits of this compound compared to other growth-promoting agents or untreated control groups. The following tables summarize key data from a seminal study conducted by Kuhl et al. (1980) at the Southeast South Dakota Experiment Farm, which compared the efficacy of this compound implants against the feed additive Melengestrol Acetate (MGA) over a 150-day finishing period.[1]

Table 1: Feedlot Performance of Crossbred Heifers with this compound vs. MGA [1]

| Performance Metric | MGA-Fed Group | This compound Implanted Group | % Improvement with this compound |

| Initial Weight (lbs) | 596 | 598 | - |

| Final Weight (lbs) | 1007 | 1035 | +2.8% |

| Total Gain (lbs) | 411 | 437 | +6.3% |

| Average Daily Gain (lbs) | 2.74 | 2.91 | +6.2% |

| Daily Feed (lbs, Dry Matter) | 19.4 | 19.5 | - |

| Feed Efficiency (Feed/Gain) | 7.09 | 6.70 | +5.5% |

Table 2: Carcass Characteristics of Heifers Treated with this compound vs. MGA [1]

| Carcass Metric | MGA-Fed Group | This compound Implanted Group |

| Hot Carcass Weight (lbs) | 623 | 641 |

| Dressing Percent (%) | 61.9 | 61.9 |

| Rib Eye Area (sq. in.) | 11.5 | 11.9 |

| Fat Thickness (in.) | 0.51 | 0.49 |

| Yield Grade | 2.9 | 2.8 |

| Quality Grade ¹ | Low Choice | Low Choice |

¹ Quality grade reported as average for the group.

Experimental Protocols

The methodologies from early trials established the framework for evaluating steroidal implants. The protocol detailed below is based on the study by Kuhl et al. (1980).[1]

2.1. Animal Model and Housing

-

Animals: 42 crossbred heifer calves (Simmental-Angus x Charolais and Hereford-Angus x Charolais) were utilized.[1]

-

Allocation: Heifers were divided into four pens, with one-half of each breed group receiving either MGA or a this compound implant.[1]

-

Housing: Animals were housed in feedlot pens.

2.2. Treatment and Diet

-

This compound Group: Heifers were implanted once with this compound at the beginning of the 150-day trial.[1]

-

MGA Group: Heifers were fed MGA at a rate of 0.35 mg per head per day via a commercial 32% protein supplement.[1]

-

Basal Ration: All animals received the same basal ration.

2.3. Data Collection and Analysis

-

Performance Data: Animal weights were recorded at monthly intervals throughout the experiment. Daily feed consumption was recorded for each pen.[1]

Physiological Mechanisms and Workflows

The anabolic activity of this compound is derived from the synergistic effects of its two components, testosterone propionate and estradiol benzoate. These hormones influence the somatotropic axis and have direct effects on muscle tissue.

3.1. Hormonal Signaling Pathway Estradiol indirectly stimulates growth by increasing the release of Growth Hormone (GH) from the pituitary and Insulin-like Growth Factor 1 (IGF-1) from the liver. Testosterone has a more direct effect by binding to androgen receptors in muscle cells, which stimulates protein synthesis and inhibits muscle breakdown (catabolism).

Caption: Simplified signaling pathway for this compound components.

3.2. Experimental Workflow The typical workflow for an early-phase efficacy study of a growth-promoting implant like this compound follows a standardized, logical progression from animal selection through data analysis to ensure robust and comparable results.

Caption: Generalized workflow for a feedlot efficacy study.

References

The Evolution of Growth: A Technical Guide to Steroidal Implants in Cattle Production

An in-depth analysis of the historical development, experimental evaluation, and molecular mechanisms of steroidal implants used to enhance bovine growth and efficiency.

Introduction

For over half a century, steroidal implants have been a cornerstone of efficient beef production, significantly improving growth rates, feed efficiency, and lean muscle development in cattle.[1][2][3] This technology, rooted in a deep understanding of endocrinology and animal physiology, has evolved considerably since its inception. This technical guide provides a comprehensive overview of the historical development of these implants, details the experimental protocols used to validate their efficacy and safety, and explores the underlying molecular signaling pathways that drive their anabolic effects. The information is tailored for researchers, scientists, and drug development professionals in the field of animal science.

Historical Development of Steroidal Implants

The use of steroidal implants in cattle production began in the 1950s, with the primary goal of increasing the efficiency of converting feed into muscle.[2][3] The timeline below highlights the key milestones in the development and approval of these growth-promoting technologies.

Early Developments and Key Milestones:

-

1954: The U.S. Food and Drug Administration (FDA) approved the oral administration of diethylstilbestrol (DES), a synthetic estrogen, for use in cattle.

-

1956: The first commercial implant, Synovex-S®, containing estradiol benzoate and progesterone, was approved by the FDA.[1]

-

1957: A DES implant formulation received FDA approval.

-

1958: Synovex-H®, an implant for heifers containing estradiol benzoate and testosterone, was approved.

-

1969: Zeranol, an estrogen-like compound, was introduced in the implant Ralgro®.

-

1987: A significant advancement occurred with the FDA approval of trenbolone acetate (TBA), a potent synthetic androgen, in the form of Finaplix-S® and Finaplix-H®.[1] This introduced a new class of anabolic compounds to the market.

-

1991: The first combination implant, Revalor-S®, containing both TBA and estradiol-17β, was approved.[1] This combination proved to have a synergistic effect on growth promotion.

-

1990s-Present: The market has seen the introduction of a wide array of combination implants with varying doses and release mechanisms to suit different production stages and goals. This includes the development of coated, extended-release implants designed to be effective for longer durations.[4][5]

Quantitative Effects on Cattle Performance

The efficacy of steroidal implants is well-documented in numerous scientific studies. The following tables summarize the quantitative effects of different types of implants on key performance indicators in various stages of cattle production.

Table 1: Effect of Implants on Suckling Calves

| Implant Type | Active Ingredients | Improvement in Average Daily Gain (ADG) vs. Non-Implanted | Reference |

| Estrogenic | Zeranol | ~0.10 lb/day | [6] |

| Estrogenic/Progestogenic | Estradiol Benzoate + Progesterone | ~0.10 lb/day in steers, ~0.12-0.14 lb/day in heifers | [6] |

Table 2: Effect of Implants on Stocker (Growing) Cattle

| Implant Type | Active Ingredients | Improvement in Average Daily Gain (ADG) vs. Non-Implanted | Reference |

| Estrogenic | Estradiol 17-beta | 8% to 20% | [2] |

| Combination | Trenbolone Acetate + Estradiol | 10% to 15% (0.18 to 0.27 lbs/day) | [2] |

Table 3: Effect of Implants on Finishing (Feedlot) Cattle

| Implant Type | Active Ingredients | Improvement in Average Daily Gain (ADG) vs. Non-Implanted | Improvement in Feed Efficiency vs. Non-Implanted | Reference |

| Combination (TBA + E₂) | 80 mg TBA + 16 mg E₂ (initial) followed by 120 mg TBA + 24 mg E₂ (re-implant) | 20% | Not specified | [1] |

| Combination (TBA + E₂) | Two consecutive doses | 16% to 20% | Not specified | [1] |

| Combination (TBA + E₂) | Single implant | 15% to 20% | 6% to 14% | [7] |

Experimental Protocols for Implant Evaluation

The approval and commercialization of steroidal implants are preceded by rigorous scientific evaluation. A typical experimental protocol for assessing the efficacy and safety of a new implant is outlined below.

3.1. Animal Selection and Acclimation:

-

Animals: A statistically appropriate number of cattle of a specific breed, sex, and age range are selected. For example, a study might use weaned Angus-cross steers with an average body weight of 233 ± 29 kg.[8]

-

Blocking: Animals are often blocked by initial body weight to reduce variability within treatment groups.[8]

-

Acclimation: A period of acclimation (e.g., 14-21 days) allows the animals to adapt to the housing, diet, and handling procedures before the trial begins.

3.2. Treatment Groups and Implant Administration:

-

Control Group: A non-implanted control group is essential for comparison.

-

Treatment Groups: One or more groups receive the experimental implant(s). Studies may also include a positive control group receiving a commercially available implant.

-

Administration: Implants are administered subcutaneously in the middle third of the ear. Proper sanitation of the implant site and the implanting device is critical to prevent infection and ensure proper implant placement.[8]

3.3. Diet and Feeding:

-

Diet Formulation: All animals are fed a common diet formulated to meet or exceed their nutritional requirements for the specific production phase being studied. The diet composition (e.g., percentage of concentrate, crude protein, and energy) is precisely controlled and documented.[4]

-

Feed Intake: Daily feed intake is meticulously recorded for each pen or individual animal to calculate feed efficiency.

3.4. Data Collection and Measurements:

-

Live Animal Performance:

-

Blood Sampling and Hormone Analysis:

-

Sampling: Blood samples are collected via jugular venipuncture at specified time points (e.g., day 0, 14, 28, 56).[8]

-

Hormone Assays: Plasma or serum concentrations of the implanted steroids (e.g., estradiol-17β, trenbolone) and endogenous hormones (e.g., IGF-1) are measured using validated techniques such as radioimmunoassay (RIA).[9][10] RIA is a highly sensitive method that relies on the competition between a radiolabeled hormone and the hormone in the sample for binding to a specific antibody.[11]

-

-

Carcass Evaluation:

3.5. Statistical Analysis:

-

The collected data are subjected to rigorous statistical analysis, typically using analysis of variance (ANOVA), to determine the significance of the treatment effects on the measured parameters.[12]

Molecular Signaling Pathways

The anabolic effects of steroidal implants are mediated through their interaction with specific intracellular receptors, which in turn modulate gene expression and cellular signaling cascades.

4.1. Estrogenic Signaling Pathway:

Estrogenic compounds, such as estradiol-17β, primarily exert their effects by binding to estrogen receptors (ERα and ERβ).[16][17] These receptors are present in bovine skeletal muscle.[18] The binding of estradiol initiates a signaling cascade that can proceed through both genomic and non-genomic pathways.

-

Genomic Pathway: The hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA.[19][20] This interaction modulates the transcription of target genes, leading to an increase in the synthesis of proteins involved in muscle growth.

-

Non-Genomic Pathway: Estradiol can also activate signaling pathways at the cell membrane, such as the PI3K/Akt and MAPK/ERK pathways.[21] These pathways are known to promote cell survival and proliferation.

Caption: Estrogenic signaling in bovine muscle.

4.2. Androgenic Signaling Pathway:

Androgenic compounds like trenbolone acetate (TBA) act through the androgen receptor (AR).[22] Similar to estrogens, androgens can induce both genomic and non-genomic effects.

-

Genomic Pathway: Upon binding to TBA, the AR translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, regulating the transcription of genes involved in muscle development and function.[23]

-

Non-Genomic Pathway and Crosstalk: Androgens can also activate other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis and muscle hypertrophy.[24][25] There is significant crosstalk between the AR and other signaling molecules, including IGF-1.[23]

Caption: Androgenic signaling in bovine muscle.

Experimental Workflow

The evaluation of a new steroidal implant follows a structured workflow to ensure the collection of robust and reliable data.

Caption: Typical experimental workflow for implant efficacy trials.

Conclusion

The historical development of steroidal implants in cattle production represents a significant achievement in applied animal science, leading to substantial improvements in the efficiency and sustainability of beef production. From the early use of single estrogenic compounds to the modern, sophisticated combination and extended-release formulations, this technology has continuously evolved based on rigorous scientific research. A thorough understanding of the experimental protocols used to evaluate these implants and the intricate molecular signaling pathways they modulate is crucial for the continued development of safe and effective growth-promoting technologies for the future.

References

- 1. Effects of steroidal implants on feedlot performance, carcass characteristics, and serum and meat estradiol-17β concentrations of Holstein steers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. extension.okstate.edu [extension.okstate.edu]

- 3. A randomized trial and multisite pooled trial analyses comparing effects of two hormonal implant programs and differing days-on-feed on carcass characteristics and feedlot performance of beef heifers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Use of Growth Implants in Suckling Beef Calves | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]

- 7. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]

- 8. Utilization of Anabolic Implants and Individual Supplementation on Muscle Growth and Protein Turnover During Backgrounding of Beef Steers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Radioimmunoassay of plasma sex steroid hormones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medicallabnotes.com [medicallabnotes.com]

- 12. Cattle and carcass performance, and life cycle assessment of production systems utilizing additive combinations of growth promotant technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estimation of carcass chemical composition in beef-on-dairy cattle using dual-energy X-ray absorptiometry (DXA) scans of cold half-carcass or 11th rib cut - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. Making sure you're not a bot! [iastatedigitalpress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 17beta-estradiol signaling in skeletal muscle cells and its relationship to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Effects of Synovex-H Components: Testosterone Propionate and Estradiol Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synovex-H, a growth-promoting implant utilized in livestock, is composed of two key steroid hormones: testosterone propionate and estradiol benzoate. These components exert significant physiological effects by modulating cellular and molecular pathways, primarily through their interaction with the androgen and estrogen receptors, respectively. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action of testosterone propionate and estradiol benzoate. It details their signaling pathways, impact on gene expression and protein synthesis, and presents quantitative data on these effects. Furthermore, this guide outlines key experimental protocols for studying these hormonal effects and includes visualizations of the core signaling pathways to facilitate a deeper understanding of their function.

Introduction

Testosterone propionate, a synthetic ester of testosterone, and estradiol benzoate, an ester of estradiol, are potent agonists of the androgen receptor (AR) and estrogen receptor (ER), respectively. Their synergistic action in products like this compound leads to enhanced growth and feed efficiency in cattle. Understanding the intricate cellular and molecular effects of these compounds is crucial not only for optimizing their use in agriculture but also for broader applications in endocrinology and drug development. This guide will delve into the fundamental mechanisms by which these hormones regulate cellular processes.

Testosterone Propionate: Cellular and Molecular Effects

Testosterone propionate acts as a prodrug, being rapidly hydrolyzed in the body to release active testosterone.[1] Testosterone's effects are mediated through both genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, genomic pathway of testosterone action involves its binding to the intracellular androgen receptor (AR). This ligand-receptor complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][3] This binding modulates the transcription of a suite of androgen-responsive genes, leading to changes in protein synthesis that underpin the anabolic effects of testosterone.[2][4] Dihydrotestosterone (DHT), a more potent androgen formed from testosterone by the enzyme 5α-reductase, also activates the AR with a higher affinity.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, testosterone can also elicit rapid, non-genomic effects. These are initiated by a subpopulation of AR located at the cell membrane. This membrane-bound AR can activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leading to rapid cellular responses that are independent of gene transcription.

Quantitative Data on Testosterone Propionate Effects

The following tables summarize quantitative data on the effects of testosterone and its propionate ester.

Table 1: Dose-Response of Testosterone on Muscle Protein Synthesis and Related Parameters

| Parameter | Treatment | Change | Reference |

| Muscle Protein Synthesis | Testosterone Enanthate (3 mg/kg/wk for 12 wks) | 27% mean increase | [5] |

| Muscle Mass (creatinine excretion) | Testosterone Enanthate (3 mg/kg/wk for 12 wks) | 20% mean increase | [5] |

| Fat-Free Mass | Testosterone Enanthate (125 mg/wk for 20 wks) | +3.4 kg | [6] |

| Fat-Free Mass | Testosterone Enanthate (300 mg/wk for 20 wks) | +5.2 kg | [6] |

| Fat-Free Mass | Testosterone Enanthate (600 mg/wk for 20 wks) | +7.9 kg | [6] |

Table 2: Effects of Testosterone on Prostate-Specific Antigen (PSA) Levels

| Treatment Group | Mean Change in PSA (ng/mL) | 95% Confidence Interval | p-value | Reference |

| Testosterone Replacement | 0.154 | 0.069 to 0.238 | < 0.001 | [7] |

| Intramuscular Testosterone | 0.271 | 0.117 to 0.425 | = 0.001 | [7] |

| Transdermal Testosterone | 0.085 | -0.021 to 0.190 | = 0.116 | [7] |

| Testosterone Gel (12 months) | +0.5 ± 1.1 | N/A | < 0.001 (vs. placebo) | [8] |

Table 3: Androgen-Regulated Gene Expression in LNCaP Prostate Cancer Cells

| Gene | Treatment (DHT) | Fold Change (RNA level) | Reference |

| Multiple Genes (Induced) | Dihydrotestosterone | 147 genes significantly induced | [9] |

| Multiple Genes (Repressed) | Dihydrotestosterone | 204 genes significantly repressed | [9] |

| PSA (KLK3) | 1 nM Testosterone | Stimulated | [10] |

| KLK2 | 1 nM Testosterone | Stimulated | [10] |

Estradiol Benzoate: Cellular and Molecular Effects

Estradiol benzoate is a synthetic ester that is hydrolyzed to 17β-estradiol, the most potent natural estrogen.[11] Like testosterone, estradiol exerts its effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The genomic actions of estradiol are mediated by two main estrogen receptor subtypes, ERα and ERβ.[12] Upon ligand binding, the ER dimerizes and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[13] The expression of genes like the trefoil factor 1 (TFF1, formerly pS2) is a well-known marker of ER genomic activity.[13][14]

Non-Genomic Signaling Pathway

Estradiol can also initiate rapid signaling events through membrane-associated estrogen receptors (mERs). This leads to the activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, influencing cellular processes like proliferation and survival independently of nuclear gene transcription.

Quantitative Data on Estradiol Benzoate Effects

The following tables provide quantitative data regarding the effects of estradiol and its benzoate ester.

Table 4: Receptor Binding Affinity of Estradiol Benzoate

| Compound | Receptor | IC50 (nM) | Species | Reference |

| Estradiol Benzoate | ERα | 22-28 | Human, Murine, Chicken | [15] |

Table 5: Dose-Dependent Effects of Estradiol Benzoate on Gene Expression

| Gene | Treatment | Fold Change | Tissue/Cell Line | Reference |

| Tyrosine Hydroxylase (TH) mRNA | Estradiol Benzoate (15 or 40 µg/kg) | Up to 3-fold increase | Rat Locus Coeruleus | [16] |

| Dopamine β-hydroxylase (DBH) mRNA | Estradiol Benzoate (15 or 40 µg/kg) | Similar increase to TH | Rat Locus Coeruleus | [16] |

| Cacna1g and Kcnmb1 | Estradiol Benzoate | Increased (ERE-dependent) | Mouse Arcuate Nucleus | [17] |

| Tac3r | Estradiol Benzoate | Suppressed (ERE-independent) | Mouse Arcuate Nucleus | [17] |

| Tac2 | Estradiol Benzoate | Suppressed (ERE-dependent) | Mouse Arcuate Nucleus | [17] |

Table 6: Quantitative Effects of Estradiol on Protein Levels

| Protein/Process | Treatment | Change | Cell/Tissue Type | Reference |

| Proteome | Estradiol therapy | 1061 proteins quantified | Mouse Brain (APP/OVX model) | [18] |

| Plasma Proteome | Estradiol supplementation | Altered immunity and lipid transport proteins | Ovariectomized Rat Plasma | [19] |

| Periovarian Adipose Tissue Proteome | 17β-estradiol (10 µg/kg) | Restored mitochondrial function markers | Ovariectomized Rat | [20] |

Key Experimental Protocols

This section details methodologies for investigating the cellular and molecular effects of testosterone propionate and estradiol benzoate.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Estrogen Receptor

This protocol is used to identify the genome-wide binding sites of estrogen receptors.

-

Cell Culture and Treatment: Culture ER-expressing cells (e.g., MCF-7) and treat with estradiol benzoate or vehicle control.

-

Cross-linking: Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the estrogen receptor (ERα or ERβ).

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome and identify regions of enrichment, representing ER binding sites.

Reporter Gene Assay for Androgen Receptor Activity

This assay quantifies the ability of compounds like testosterone propionate to activate the androgen receptor.

-

Cell Line: Use a cell line (e.g., HEK293) stably or transiently transfected with an androgen receptor expression vector and a reporter plasmid containing AREs upstream of a reporter gene (e.g., luciferase).

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of testosterone propionate.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to determine EC50 values.

Quantitative PCR (qPCR) for Androgen-Responsive Gene Expression

This method is used to quantify the changes in the mRNA levels of specific androgen target genes.

-

Cell Culture and Treatment: Culture androgen-responsive cells (e.g., LNCaP) and treat with testosterone propionate at various concentrations and time points.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up a qPCR reaction using the cDNA, gene-specific primers for the target gene (e.g., PSA) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green).

-

Data Acquisition: Run the qPCR reaction in a real-time PCR machine to monitor the amplification of the DNA in real-time.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method.

Western Blot for ERK Phosphorylation

This technique is used to detect the activation of non-genomic signaling pathways by measuring the phosphorylation of key signaling proteins like ERK.

-

Cell Culture and Treatment: Culture cells and treat with estradiol benzoate for short time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imager.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK to normalize for protein loading.

Surface Sensing of Translation (SUnSET) for Protein Synthesis Quantification

This non-radioactive method measures global protein synthesis.

-

Cell Culture and Treatment: Culture cells and treat with estradiol benzoate.

-

Puromycin Labeling: Add puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, to the culture medium for a short period.

-

Protein Extraction: Lyse the cells and collect the protein lysates.

-

Western Blot: Perform a Western blot as described above, using a primary antibody that specifically recognizes puromycin.

-

Data Analysis: The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

Conclusion

The components of this compound, testosterone propionate and estradiol benzoate, exert their biological effects through a complex interplay of genomic and non-genomic signaling pathways. By activating the androgen and estrogen receptors, they modulate the expression of a wide array of genes, leading to significant changes in cellular processes such as protein synthesis and proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the cellular and molecular impacts of these potent steroid hormones. A thorough understanding of these mechanisms is paramount for the development of new therapeutic agents and for optimizing the application of existing hormonal treatments in both veterinary and human medicine.

References

- 1. testosterone propionate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. What is the mechanism of Testosterone Propionate? [synapse.patsnap.com]

- 3. What is Testosterone Propionate used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testosterone dose-response relationships in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Testosterone Replacement Therapy on Prostate-Specific Antigen (PSA) Levels in Men Being Treated for Hypogonadism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostate-Specific Antigen Levels During Testosterone Treatment of Hypogonadal Older Men: Data from a Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prostate Cancer Cells Differ in Testosterone Accumulation, Dihydrotestosterone Conversion, and Androgen Receptor Signaling Response to Steroid 5α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estradiol benzoate - Wikipedia [en.wikipedia.org]

- 12. Modulation of Several Responses to Stress by Estradiol Benzoate and Selective Estrogen Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Estrogen regulation of trefoil factor 1 expression by estrogen receptor alpha and Sp proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Role for Methyl-CpG Binding Domain Protein 2 in the Modulation of the Estrogen Response of pS2/TFF1 Gene [diposit.ub.edu]

- 15. selleckchem.com [selleckchem.com]

- 16. Estradiol stimulates gene expression of norepinephrine biosynthetic enzymes in rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of gene expression by 17β-estradiol in the arcuate nucleus of the mouse through ERE-dependent and ERE-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]